4-(2-tert-butyl-6-methylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(2-tert-butyl-6-methylphenoxy)-N-prop-2-enylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with tert-butyl and methyl groups, linked to a butan-1-amine moiety, and is often studied in conjunction with oxalic acid.
Scientific Research Applications
Catalytic Processes and Alkylation
N-[4-(2-tert-butyl-6-methylphenoxy)butyl]-2-propen-1-amine oxalate and related compounds have applications in catalytic alkylation processes. For instance, iron(III) amine-bis(phenolate) complexes, which share structural similarities with the query compound, have been shown to catalyze C-C cross-coupling reactions of aryl Grignard reagents with primary and secondary alkyl halides. This process is significant for the formation of complex organic structures in a sustainable and efficient manner, highlighting the potential utility of the query compound in similar catalytic applications (Qian, Dawe, & Kozak, 2011).
Oxidation Reactions
In oxidation reactions, compounds structurally related to N-[4-(2-tert-butyl-6-methylphenoxy)butyl]-2-propen-1-amine oxalate have been employed to study proton-coupled electron transfer mechanisms. Such research underscores the potential of these compounds in facilitating or studying oxidative processes, which are pivotal in organic synthesis and environmental chemistry (Rhile & Mayer, 2004).
Synthesis of Amines
N-tert-Butanesulfinyl imines are key intermediates in the asymmetric synthesis of amines, demonstrating the versatility of compounds related to the query molecule in synthesizing a wide range of enantioenriched amines. This includes alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, which are crucial in pharmaceutical synthesis and material science (Ellman, Owens, & Tang, 2002).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-tert-butyl-6-methylphenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting with the
Properties
IUPAC Name |
4-(2-tert-butyl-6-methylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-6-12-19-13-7-8-14-20-17-15(2)10-9-11-16(17)18(3,4)5;3-1(4)2(5)6/h6,9-11,19H,1,7-8,12-14H2,2-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZPCDDMQIGUFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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